2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy-
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Overview
Description
2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- is an organic compound with a molecular formula of C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- typically involves the formylation of 1,3,6-trimethoxynaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the naphthalene ring. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 1,3,6-trimethoxy-
Reduction: 2-Naphthalenemethanol, 1,3,6-trimethoxy-
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxaldehyde
- 1,3,6-Trimethoxynaphthalene
- 2-Naphthalenemethanol, 1,3,6-trimethoxy-
Uniqueness
2-Naphthalenecarboxaldehyde, 1,3,6-trimethoxy- is unique due to the presence of both an aldehyde group and multiple methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
848044-44-0 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1,3,6-trimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-10-4-5-11-9(6-10)7-13(17-2)12(8-15)14(11)18-3/h4-8H,1-3H3 |
InChI Key |
RBLQHFSVPDBNAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C(=C2C=C1)OC)C=O)OC |
Origin of Product |
United States |
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